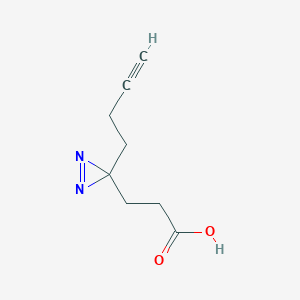

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

Descripción general

Descripción

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is a compound that features a diazirine ring, an alkyne group, and a carboxylic acid group. The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom, which can be activated by UV light to form a reactive carbene. This compound is often used in chemical biology and medicinal chemistry as a photo-crosslinking agent due to its ability to form covalent bonds with nearby molecules upon activation by light .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid typically involves multiple steps:

Formation of the diazirine ring: This can be achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.

Introduction of the alkyne group: The alkyne group can be introduced through a coupling reaction, such as a Sonogashira coupling, using an alkyne precursor and a palladium catalyst.

Attachment of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Análisis De Reacciones Químicas

Photochemical Activation of the Diazirine Moiety

The diazirine ring undergoes UV-induced cleavage to generate a reactive carbene intermediate, enabling covalent bond formation with proximal biomolecules.

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Carbene formation | UV light (365 nm) | Covalent adducts with C-H/N-H/O-H bonds | Photoaffinity labeling, protein interaction mapping |

-

Mechanism : UV irradiation (<300–365 nm) cleaves the diazirine ring, producing a short-lived carbene that inserts into nucleophilic bonds (e.g., amino acid side chains).

-

Example : In photoaffinity labeling studies, this reaction stabilizes transient protein-ligand interactions for identification via mass spectrometry .

Alkyne-Based Click Chemistry Reactions

The terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal tagging.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| CuAAC | Cu(I) catalyst, azide-containing probe | 1,2,3-Triazole conjugate | Biomolecular tagging, probe functionalization |

-

Key Features :

-

High selectivity under physiological conditions.

-

Compatible with fluorescence or biotin tags for detection/purification.

-

Carboxylic Acid Conjugation Reactions

The carboxylic acid group facilitates amide bond formation with amines, enabling covalent attachment to proteins or solid supports.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| EDC/NHS coupling | EDC, NHS, pH 7–8, aqueous/organic | Amide-linked conjugates | Immobilization, probe synthesis |

Stability and Storage Considerations

Aplicaciones Científicas De Investigación

Chemical Biology

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid serves as a photo-crosslinking agent to investigate protein-protein and protein-ligand interactions. By covalently binding to target proteins upon UV activation, researchers can map interaction networks within complex biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of photoaffinity labels for drug target identification. The ability to create covalent bonds with specific proteins allows for the elucidation of drug mechanisms and the identification of potential therapeutic targets.

Proteomics

This compound is utilized in proteomics for the identification and characterization of protein complexes. By tagging proteins within living cells, researchers can analyze interaction dynamics and post-translational modifications.

Material Science

In material science, this compound is applied in the synthesis of functionalized materials and surfaces. Its reactive nature allows for the modification of surfaces to enhance properties such as biocompatibility or adhesion.

Targeted Protein Acetylation

In one notable study, researchers utilized a diazirine probe to induce specific acetylation on histone H3 proteins. This approach allowed real-time monitoring of acetylation levels, providing insights into chromatin dynamics and gene regulation processes.

Protein Interaction Mapping

Another application involved using the diazirine compound to identify binding partners of specific proteins within cellular environments. By activating the probe with UV light, transient interactions that are typically difficult to detect were successfully captured, enhancing our understanding of cellular signaling pathways.

Mecanismo De Acción

The primary mechanism of action of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid involves the formation of a reactive carbene upon UV light activation. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The alkyne group allows for further functionalization through click chemistry, enabling the attachment of various tags and probes .

Comparación Con Compuestos Similares

Similar Compounds

3-(2-iodoethyl)-3H-diazirine: Contains an iodine atom instead of an alkyne group.

3-(4-bromophenyl)-3H-diazirine: Contains a bromophenyl group instead of an alkyne group.

2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol: Contains an ethanol group instead of a carboxylic acid group

Uniqueness

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is unique due to its combination of a diazirine ring, an alkyne group, and a carboxylic acid group. This combination allows for versatile applications in photo-crosslinking, click chemistry, and further functionalization, making it a valuable tool in various fields of scientific research .

Actividad Biológica

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, also known as a diazirine-based compound, is a versatile chemical probe utilized in biochemical research. Its unique structure incorporates a diazirine group that can photoactivate under UV light, leading to the formation of a highly reactive carbene. This property enables the compound to covalently bind to nearby biomolecules, making it valuable for studying protein interactions and modifications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1450754-37-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

| Functional Groups | Diazirine, Alkyne, Carboxylic Acid |

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon UV activation. The diazirine moiety generates a carbene that can react with nucleophiles such as amino acids in proteins, facilitating covalent modifications. This feature is particularly useful in the context of:

- Photoaffinity Labeling : The compound can label proteins in living cells when exposed to UV light, allowing researchers to map protein interactions and dynamics.

- Bioorthogonal Chemistry : The alkyne group allows for click chemistry applications, enabling the attachment of various tags or labels for visualization or purification purposes.

Biological Applications

Research indicates that this compound has been effectively used in several studies focusing on targeted protein acetylation and other post-translational modifications. For instance, a study utilizing a similar diazirine-based probe demonstrated its efficacy in tagging histone proteins for subsequent analysis of acetylation patterns in cells .

Case Studies

- Targeted Protein Acetylation : In one study, researchers developed a heterobifunctional molecule using a diazirine probe to induce specific acetylation on histone H3. This approach allowed them to observe real-time changes in acetylation levels upon treatment with the probe, highlighting its potential for studying chromatin dynamics .

- Protein Interaction Mapping : Another application involved using the diazirine compound to identify binding partners of specific proteins within cellular environments. By photoactivating the probe, researchers were able to capture transient interactions that would otherwise be difficult to detect .

Safety and Handling

Due to its reactive nature, proper safety precautions should be observed when handling this compound:

- Store in a dark place at -20°C.

- Handle under inert atmosphere conditions.

Propiedades

IUPAC Name |

3-(3-but-3-ynyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-5-8(9-10-8)6-4-7(11)12/h1H,3-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNSKSYASHYNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-37-6 | |

| Record name | 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.